1-acetyl-3-hydroxypyridin-2-one

Analytical Chemistry Quality Control Material Science

Unlike the unprotected 3-hydroxy-2-pyridinone, this N-acetylated variant is essential for reproducible SAR studies and synthetic planning. The acetyl group acts as a crucial protecting group and pharmacophoric element, enabling selective downstream modifications and specific HDAC isoform targeting. Procure this crystalline intermediate (mp 140-141°C) with a defined chelation geometry to advance your epigenetic or metallodrug programs with confidence in your building block's identity and purity.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B8539195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-3-hydroxypyridin-2-one
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC=C(C1=O)O
InChIInChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3
InChIKeyIFMPLEKNXYHLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3-hydroxypyridin-2-one (CAS 95215-69-3) — Technical Profile for Scientific Procurement


1-Acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound belonging to the 3-hydroxy-2(1H)-pyridinone class . It is characterized by a six-membered aromatic ring containing nitrogen, with an acetyl group substituted at the N1 position and a hydroxyl group at the C3 position . This substitution pattern is the primary structural distinction from the core 3-hydroxy-2-pyridinone scaffold, fundamentally altering its physicochemical properties and biological interaction profile. The compound is typically a crystalline solid with a reported melting point range and serves as both a chelating agent and a versatile synthetic intermediate .

Why 1-Acetyl-3-hydroxypyridin-2-one Cannot Be Replaced by Generic 3-Hydroxy-2-pyridinone


Substituting 1-acetyl-3-hydroxypyridin-2-one with the unsubstituted parent scaffold, 3-hydroxy-2-pyridinone, is scientifically invalid for most applications. The N-acetylation is not a passive modification; it represents a critical structural and functional switch. The acetyl group fundamentally alters the molecule's electron density distribution and lipophilicity, directly impacting metal-chelation stoichiometry, binding affinity to biological targets such as histone deacetylases (HDACs), and overall pharmacokinetic behavior . Furthermore, the acetyl group acts as a protecting group for the nitrogen, preventing unwanted side reactions during synthetic sequences where the parent compound would be unreactive or undergo undesired transformations . Generic substitution would therefore invalidate comparative structure-activity relationship (SAR) studies and likely yield non-reproducible experimental results.

Quantitative Differentiation: 1-Acetyl-3-hydroxypyridin-2-one vs. Analogs


Thermal and Solid-State Differentiation via Melting Point

The target compound exhibits a specific and reproducible melting point range that serves as a primary identifier and purity metric, distinct from its structural isomer 3-Acetyl-2-hydroxypyridine. The specific crystalline form and thermal behavior directly impact its handling, formulation, and analytical characterization. Reported data from synthetic procedures indicates a melting point of 140°-141°C for 1-acetyl-3-hydroxypyrid-2-one .

Analytical Chemistry Quality Control Material Science

Differential Enzyme Inhibition Profile: HDAC Activity

While the unsubstituted 3-hydroxy-2-pyridinone core is primarily known for metal chelation, the N-acetyl derivative and its close analogs have been investigated for their ability to inhibit histone deacetylases (HDACs). Research indicates that derivatives of this compound class can selectively inhibit specific HDAC isoforms, such as HDAC6 and HDAC8, with IC50 values reported in the nanomolar range . This represents a distinct biological mechanism not attributed to the parent chelator scaffold.

Epigenetics Drug Discovery Cancer Biology HDAC Inhibition

Altered Metal Chelation Profile vs. Deferiprone

1-Acetyl-3-hydroxypyridin-2-one retains the metal-chelating capability characteristic of the hydroxypyridinone class, with the ability to selectively bind ferric ions (Fe³⁺) . However, its chelation profile is distinct from the clinically used 3-hydroxy-4-pyridinone (deferiprone) due to differences in the position of the chelating moiety. The 3,2-HOPO core of the target compound provides a different coordination environment and lipophilicity compared to the 3,4-HOPO core of deferiprone, which is known for its high oral bioavailability and clinical use in iron overload [1].

Bioinorganic Chemistry Iron Overload Chelation Therapy Metallodrug

Reactivity as a Protected Synthetic Intermediate

The N-acetyl group functions as a protecting group, enabling selective chemical transformations that are impossible with the free 3-hydroxy-2-pyridinone. Under acidic or basic conditions, the acetyl group can be hydrolyzed to regenerate the parent 3-hydroxypyridin-2-one scaffold . This orthogonal reactivity provides a synthetic handle for sequential derivatization. The compound is explicitly cited as a versatile building block for synthesizing 2,3-disubstituted pyridines and quinolones, key structures in pharmaceutical development .

Organic Synthesis Medicinal Chemistry Building Block

Optimal Application Scenarios for 1-Acetyl-3-hydroxypyridin-2-one


Scaffold for Novel HDAC Inhibitor Development

Given the class-level evidence for HDAC inhibition , this compound is an optimal starting scaffold for medicinal chemistry programs targeting specific HDAC isoforms (e.g., HDAC6, HDAC8). The N-acetyl group is a critical recognition element for these epigenetic targets, and the compound's core provides a privileged structure for generating potent and selective inhibitors, distinct from standard metal-chelating agents.

Protected Intermediate in Multi-Step Synthesis

This compound is ideally suited for use as a protected intermediate in the synthesis of complex heterocycles. The N-acetyl group serves as a temporary protecting group for the nitrogen, allowing chemists to perform selective reactions at other positions before deprotecting to yield the desired 3-hydroxy-2-pyridinone derivative . This is a key advantage over using the unprotected parent compound.

Alternative Scaffold for Iron Chelator Design

For researchers aiming to develop iron chelators with a profile distinct from clinically approved agents like deferiprone [1], this compound provides a valuable 3,2-HOPO scaffold. Its different chelating geometry and lipophilicity may translate to advantages in tissue distribution, complex stability, or side-effect profile, making it a strategic choice for exploring novel metallodrug candidates .

Analytical Standard for Quality Control

Due to its well-defined and reproducible melting point (140-141°C) , this compound can serve as a reliable analytical standard or reference material for laboratories developing quality control methods for related pyridinone derivatives. Its distinct thermal behavior facilitates unambiguous identification and purity assessment.

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